2-(4-Methylphenyl)azetidine
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Overview
Description
2-(4-Methylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity driven by ring strain.
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: Another approach is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Aza Paternò–Büchi Reactions: The [2 + 2] photocycloaddition reaction between an imine and an alkene component is also an efficient way to synthesize functionalized azetidines.
Industrial Production Methods:
- Industrial production methods often involve large-scale cyclocondensation reactions and the use of microwave irradiation to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are commonly employed.
Major Products:
Scientific Research Applications
2-(4-Methylphenyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. The nitrogen atom in the ring can participate in various chemical reactions, leading to the formation of new bonds and functional groups. This reactivity is harnessed in medicinal chemistry to develop compounds that can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that are more strained and less stable than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
Uniqueness:
- The unique four-membered ring structure of azetidines, including 2-(4-Methylphenyl)azetidine, provides a balance between stability and reactivity. This makes them more manageable than aziridines while still being reactive enough for various synthetic applications .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)azetidine |
InChI |
InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
CUTBEUSBJJIHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN2 |
Origin of Product |
United States |
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